molecular formula C18H14Cl2N2S B2770601 2-(allylthio)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole CAS No. 1207020-19-6

2-(allylthio)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole

Cat. No.: B2770601
CAS No.: 1207020-19-6
M. Wt: 361.28
InChI Key: UZAIJGKESLQGNB-UHFFFAOYSA-N
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Description

2-(Allylthio)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an allylthio group, a dichlorophenyl group, and a phenyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylthio)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde, an amine, and a source of nitrogen, such as ammonium acetate, under acidic or basic conditions.

    Introduction of the Allylthio Group: The allylthio group can be introduced through a nucleophilic substitution reaction, where an allylthiol reacts with a suitable leaving group on the imidazole ring.

    Attachment of the Dichlorophenyl and Phenyl Groups: The dichlorophenyl and phenyl groups can be introduced through electrophilic aromatic substitution reactions, where the imidazole ring acts as a nucleophile and reacts with electrophilic reagents such as chlorobenzene derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Allylthio)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the imidazole ring or the phenyl rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenated reagents, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced imidazole derivatives

    Substitution: Substituted imidazole derivatives with various functional groups

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored for its potential use as a therapeutic agent in the treatment of various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(allylthio)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of their functions.

    Pathways Involved: The compound may affect various cellular pathways, such as signal transduction, gene expression, or metabolic pathways, resulting in its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Allylthio)-5-phenyl-1H-imidazole: Lacks the dichlorophenyl group, which may result in different biological activities.

    2-(Methylthio)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole: Contains a methylthio group instead of an allylthio group, which may affect its reactivity and biological properties.

    2-(Allylthio)-5-(3,4-dichlorophenyl)-1H-imidazole: Lacks the phenyl group, which may influence its overall structure and function.

Uniqueness

2-(Allylthio)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole is unique due to the presence of both the allylthio and dichlorophenyl groups, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

5-(3,4-dichlorophenyl)-1-phenyl-2-prop-2-enylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2S/c1-2-10-23-18-21-12-17(13-8-9-15(19)16(20)11-13)22(18)14-6-4-3-5-7-14/h2-9,11-12H,1,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZAIJGKESLQGNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC=C(N1C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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